Boc-D-His-OH (CAS 50654-94-9) is a specialized, side-chain unprotected chiral building block utilized primarily in solid-phase (SPPS) and solution-phase peptide synthesis. Featuring an N-alpha-tert-butoxycarbonyl protecting group and an unmodified imidazole ring, it serves as a critical precursor for introducing D-histidine residues into peptidomimetics, retro-inverso peptides, and therapeutic sequences. In procurement and process design, selecting this exact compound over side-chain protected variants (such as Tos or Trt derivatives) enables minimal-protection synthetic strategies. This approach significantly improves atom economy, reduces precursor cost per mole, and eliminates the generation of highly reactive cleavage byproducts that complicate downstream purification [1].
Generic substitution of Boc-D-His-OH with its natural L-enantiomer or alternative protected analogs critically compromises application performance and synthetic viability. Replacing it with Boc-L-His-OH eliminates the proteolytic resistance and specific spatial conformation strictly required for D-peptide therapeutics[1]. Furthermore, substituting with Fmoc-D-His-OH forces the use of basic deprotection cycles (e.g., 20% piperidine), which can induce severe aspartimide formation in susceptible sequences, whereas Boc chemistry relies on orthogonal acidic cleavage [2]. Finally, opting for side-chain protected variants like Boc-D-His(Tos)-OH increases precursor molecular weight by over 60% and risks the irreversible alkylation of sensitive residues (e.g., Trp, Cys) by cleaved tosyl cations during final HF deprotection .
Utilizing unprotected Boc-D-His-OH fundamentally improves the atom economy of peptide couplings compared to side-chain protected variants. Boc-D-His-OH has a molecular weight of 255.27 g/mol, whereas Boc-D-His(Tos)-OH weighs 409.46 g/mol. This represents a 37.6% reduction in precursor mass per equivalent coupled. More importantly, the absence of a side-chain protecting group ensures that no reactive tosyl or trityl cations are generated during final cleavage, preventing the alkylation of sensitive residues [1].
| Evidence Dimension | Precursor molecular weight and cleavage byproduct generation |
| Target Compound Data | MW 255.27 g/mol; 0 protecting group cleavage byproducts generated |
| Comparator Or Baseline | Boc-D-His(Tos)-OH (MW 409.46 g/mol) |
| Quantified Difference | 37.6% lower molecular weight per coupling; 100% elimination of tosyl cation generation |
| Conditions | Minimal-protection solid-phase peptide synthesis (MP-SPPS) |
Buyers can reduce precursor cost per mole and simplify downstream purification by avoiding the alkylation of sensitive residues by cleaved protecting groups.
The procurement of the D-enantiomer is essential for synthesizing therapeutically viable peptides that resist endogenous degradation. Peptides incorporating D-histidine via Boc-D-His-OH exhibit near-total resistance to natural proteases that rapidly cleave L-histidine-containing sequences, often extending in vivo half-lives from minutes to several hours or days [1].
| Evidence Dimension | Enzymatic degradation resistance (in vivo half-life) |
| Target Compound Data | High resistance (half-life extended to hours/days) |
| Comparator Or Baseline | Boc-L-His-OH (rapid degradation in minutes) |
| Quantified Difference | Orders of magnitude increase in serum half-life |
| Conditions | Serum stability assays for therapeutic peptidomimetics |
Procurement of the D-enantiomer is strictly required for manufacturing retro-inverso peptides or long-acting therapeutics that must survive systemic circulation.
For sequences prone to base-catalyzed degradation, Boc chemistry is superior to Fmoc chemistry. The use of Boc-D-His-OH relies on acidic deprotection (TFA), which reduces aspartimide formation in susceptible Asp-Xaa motifs to near-zero. In contrast, the repetitive 20% piperidine treatments required for Fmoc-D-His-OH can lead to >10-20% sequence degradation via succinimide intermediates [1].
| Evidence Dimension | Aspartimide formation during iterative deprotection |
| Target Compound Data | Near-zero degradation (acidic TFA deprotection) |
| Comparator Or Baseline | Fmoc-D-His-OH (>10-20% degradation via basic piperidine deprotection) |
| Quantified Difference | Near-complete suppression of base-catalyzed cyclization |
| Conditions | Synthesis of sequence-sensitive or highly aggregating peptides |
For complex sequences prone to base-catalyzed cyclization, buyers must select Boc-protected building blocks to ensure viable crude yields.
While unprotected histidine is prone to N-im-acylation, Boc-D-His-OH can be coupled quantitatively without side-chain modification when paired with appropriate reagents. Using phosphonium activators like PyBOP results in 0% N-im modification, whereas standard carbodiimide (DIC/DCC) coupling leads to significant [M+126] N-im-amidine adduct formation [1].
| Evidence Dimension | Side-chain modification during activation |
| Target Compound Data | 0% N-im modification with PyBOP |
| Comparator Or Baseline | DIC/DCC coupling (significant[M+126] amidine adducts) |
| Quantified Difference | Complete suppression of amidine adduct formation |
| Conditions | Solution-phase or MP-SPPS coupling of unprotected histidine |
Guides process chemists to pair this unprotected precursor with phosphonium-based activators, achieving high purity without the cost of side-chain-protected variants.
Utilizing Boc-D-His-OH in combination with phosphonium coupling reagents (like PyBOP) is the optimal choice for synthesizing D-peptides efficiently. This strategy avoids the generation of reactive carbocations during final cleavage, protecting sensitive residues like tryptophan or cysteine and streamlining downstream HPLC purification [1].
This building block is strictly required for manufacturing LHRH/GnRH antagonists or retro-inverso antimicrobial peptides. The D-histidine residue is critical for inducing specific beta-turns and conferring strict resistance to endogenous enzymatic degradation, thereby extending the therapeutic half-life of the final API[2].
Boc-D-His-OH is the preferred precursor for the synthesis of complex, highly hydrophobic peptides where standard Fmoc chemistry fails. It allows chemists to utilize in situ neutralization Boc protocols, avoiding the incomplete deprotection and severe aspartimide formation associated with basic piperidine cycles [3].